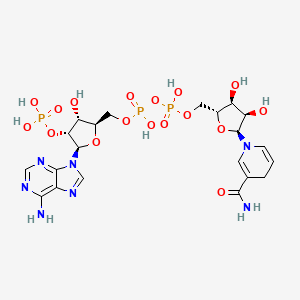

alpha-NADPH

Description

Stereochemical Distinction of alpha-NADPH from beta-NADPH

The distinction between this compound and the more common beta-NADPH hinges on the stereochemical configuration at the anomeric carbon of the ribosyl-nicotinamide moiety ebi.ac.uk. Stereoisomers are compounds with the same molecular formula and connectivity but differing three-dimensional arrangements of atoms biologynotesonline.com. In the context of cyclic sugars and their derivatives, the anomeric carbon is a crucial stereogenic center studysmarter.co.ukpearson.comfiveable.me.

The anomeric carbon is the carbon atom derived from the carbonyl carbon (the aldehyde or ketone functional group) of a sugar molecule that becomes a chiral center upon cyclization to form a hemiacetal or hemiketal ring studysmarter.co.ukfiveable.mepressbooks.pub. In the case of the ribosyl-nicotinamide portion of NADPH, this is the C1' carbon of the ribose sugar attached to the nicotinamide (B372718) base.

The alpha (α) and beta (β) anomers differ in the spatial arrangement of the substituent (in this case, the nicotinamide base) at this anomeric carbon relative to a reference group on the highest-numbered chiral carbon in the furanose ring pearson.comfiveable.me. For ribose, the reference group is typically the hydroxyl group on C4'. In the beta configuration, the substituent at the anomeric carbon is on the same side of the ring as the reference group, whereas in the alpha configuration, it is on the opposite side pearson.comfiveable.me.

Specifically for this compound, the anomeric center of the ribosyldihydronicotinamide moiety has an alpha configuration, as opposed to the beta configuration found in the canonical beta-NADPH ebi.ac.uk. This difference arises from the orientation of the glycosidic bond linking the nicotinamide base to the ribose sugar.

The seemingly subtle difference in stereochemistry at the anomeric carbon has significant implications for how this compound interacts with enzymes and participates in biological reactions. Enzymes are highly specific in their recognition of substrates and cofactors, often distinguishing between stereoisomers due to the precise fit required within the active site solubilityofthings.combiologydictionary.net.

While beta-NADPH is the standard cofactor for the vast majority of NADP-dependent enzymes, research has indicated that some enzymes can interact with or are affected by this compound. For instance, studies on old yellow enzyme (OYE) have shown that both alpha- and beta-NADPH are capable of reducing the enzyme, with this compound being reported as more effective in this specific context ebi.ac.uk. This suggests that the active site of OYE can accommodate the alpha anomer, and its catalytic activity might be influenced by the anomeric configuration of the cofactor.

Another area where the anomeric configuration has been explored is in the context of renalase, a flavoprotein. Renalase has been identified as an alpha-NAD(P)H oxidase/anomerase, capable of oxidizing low equilibrium concentrations of the alpha-anomer of both NADPH and NADH ebi.ac.uk. This activity suggests a potential role for renalase in processing or regulating the levels of alpha-anomers of these cofactors in mammalian physiology ebi.ac.uk. Furthermore, certain unstable transient degradation products or isomers of NAD(P)H, which can be mistaken for alpha-anomeric forms, have been shown to inhibit redox enzymes, and renalase can re-oxidize these isomers nih.govnih.gov.

Recent research into mechanisms of antibiotic resistance has also highlighted the potential relevance of NADPH stereoisomers. In Staphylococcus aureus dihydrofolate reductase (SaDHFR), an alternative configuration of NADPH was observed in complex with the enzyme and certain inhibitors nih.govplos.org. While initially thought to be this compound, further analysis refined this to a tricyclic tautomer (t-NADPH), which also differs from the standard beta-NADPH nih.govplos.org. This finding underscores that variations in the NADPH structure, including those related to the anomeric center or subsequent rearrangements, can influence enzyme-cofactor interactions and potentially contribute to mechanisms like chiral evasion in drug resistance nih.govplos.orgduke.edu.

Historical Academic Milestones in the Characterization of this compound

The characterization of nicotinamide adenine (B156593) dinucleotide cofactors, including their stereochemical properties, has been a gradual process within biochemistry. Early studies focused on the fundamental roles of NAD and NADP in redox reactions nih.gov. The determination of the beta-D-configuration of the ribosyl nicotinamide portion in the canonical forms of these cofactors was a significant milestone, established through methods like nuclear magnetic resonance (NMR) spectroscopy and chemical synthesis comparisons cdnsciencepub.com.

While the primary focus remained on the prevalent beta forms due to their widespread enzymatic utilization, the existence and potential biological relevance of alpha anomers were also subjects of investigation. The development of techniques for the determination, purification, and characterization of alpha-NADH and this compound facilitated further study of these less common stereoisomers ebi.ac.uk.

Research into specific enzymes that showed unusual interactions with NAD(P)H, such as certain diaphorases or oxidases, contributed to the identification and study of this compound activity ebi.ac.ukebi.ac.uk. The characterization of renalase as an enzyme with alpha-NAD(P)H oxidase activity represented a notable academic milestone, providing a specific enzymatic function associated with the alpha anomers ebi.ac.uk. Similarly, detailed structural studies of enzyme-cofactor complexes, employing techniques like X-ray crystallography, have provided insights into how different NADPH isomers, including those with altered anomeric configurations or related structures, can bind to enzyme active sites nih.govplos.orgnih.gov. These historical efforts, spanning from basic structural determination to the characterization of specific enzymatic interactions, have collectively advanced our understanding of this compound and its place within the broader landscape of nicotinamide adenine dinucleotide phosphate (B84403) biochemistry.

Structure

3D Structure

Properties

Molecular Formula |

C21H30N7O17P3 |

|---|---|

Molecular Weight |

745.4 g/mol |

IUPAC Name |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

InChI Key |

ACFIXJIJDZMPPO-OPDHFMQKSA-N |

Isomeric SMILES |

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Canonical SMILES |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Origin of Product |

United States |

Biological Occurrence and Physiological Relevance of Alpha Nadph in Research

Investigations into Endogenous Presence of alpha-NADPH in Diverse Organisms

Investigations into the endogenous presence of this compound in living organisms are limited. Some studies suggest that this compound may be primarily oxidized by the NADPH-diaphorase activity associated with nitric oxide synthase (NOS). ebi.ac.uk However, the extent and physiological significance of its natural occurrence, compared to the ubiquitous beta-NADPH, remain largely unclear.

Role of this compound as a Research Tool and Artificial Substrate in Biochemical Studies

Given the limited evidence for its widespread endogenous occurrence, this compound has found utility primarily as a research tool and an artificial substrate in biochemical investigations. Its structural similarity to beta-NADPH, differing only in the stereochemistry at the anomeric carbon of the nicotinamide (B372718) riboside, allows researchers to probe the stereochemical requirements and specificity of enzymes that typically utilize beta-NADPH.

Studies have explored replacing the natural substrate, beta-NADPH, with this compound to examine the resulting enzymatic activity and specificity. ebi.ac.uk This approach can provide insights into how enzymes recognize and orient their nicotinamide adenine (B156593) dinucleotide phosphate (B84403) cofactors.

This compound serves as a valuable tool for understanding the mechanistic details and substrate specificity of NADPH-dependent enzymes. By presenting the enzyme with the non-native alpha anomer, researchers can assess the enzyme's discrimination between the two stereoisomers. This discrimination can reveal critical aspects of the enzyme's binding pocket architecture and catalytic mechanism, particularly concerning the orientation and presentation of the nicotinamide ring for hydride transfer.

For instance, studies involving Old Yellow Enzyme (OYE) have shown that it can react with both this compound and beta-NADPH, with this compound demonstrating greater effectiveness in reducing OYE in some cases. ebi.ac.uk This suggests that while OYE can accommodate both anomers, there might be subtle differences in binding or catalytic efficiency that can be elucidated by studying the interaction with this compound.

Furthermore, using this compound as a substrate in NADPH-diaphorase staining experiments has shown altered staining intensities in various cell types and species compared to using beta-NADPH. ebi.ac.uk This indicates that the enzyme(s) responsible for NADPH-diaphorase activity exhibit differential specificity towards the anomers, a finding that can aid in understanding the composition and specificity of cellular diaphorase pools. ebi.ac.uk

The distinct stereochemistry of the anomeric carbon in this compound makes it particularly useful in stereochemical studies of enzyme catalysis. Enzymes that catalyze redox reactions involving NADPH typically transfer a hydride ion from the nicotinamide ring to a substrate (or vice versa) in a stereospecific manner, either from the pro-R or pro-S face of the nicotinamide ring.

By using this compound (or isotopically labeled variants) in enzymatic reactions, researchers can investigate how the enzyme's active site accommodates the altered stereochemistry and whether the stereochemical outcome of the reaction is affected. While much of the research on the stereochemistry of hydride transfer has focused on NAD(P)H in general researchgate.netacs.org, studies employing this compound can specifically probe the enzyme's reliance on the natural beta configuration for correct alignment and stereochemical control during catalysis.

Theoretical Considerations of this compound in Redox Biology (Excluding Clinical Implications)

Theoretical considerations regarding this compound in redox biology are largely speculative due to the limited understanding of its endogenous presence and physiological roles. However, based on its structural relationship to beta-NADPH, some theoretical points can be considered within the broader context of cellular redox balance.

Beta-NADPH is a primary source of reducing equivalents for maintaining the reduced state of crucial antioxidant systems, such as the glutathione (B108866) and thioredoxin systems, thereby protecting cells from oxidative stress. units.itmdpi.comsfrbm.org It is also essential for reductive biosynthesis. units.itwikipedia.orgwikipedia.org The cellular NADP+/NADPH ratio is typically kept low, favoring the reduced form, which is a key aspect of its role as a strong reducing agent in anabolic processes. wikipedia.orgstackexchange.comnih.gov

If this compound were present endogenously, its distinct stereochemistry could theoretically impact its interaction with the wide array of enzymes and pathways that utilize beta-NADPH. Its ability to participate in redox reactions would depend on whether specific oxidoreductases can bind and catalyze hydride transfer with the alpha anomer. As seen with OYE and NADPH-diaphorase activity, some enzymes can interact with this compound, albeit sometimes with different efficiency or outcomes compared to beta-NADPH. ebi.ac.uk

Enzymatic Specificity and Mechanistic Interactions with Alpha Nadph

Enzyme Substrate Recognition and Binding Kinetics of alpha-NADPH

Enzyme substrate recognition involves the precise interaction between the enzyme's active site and the substrate molecule, leading to the formation of an enzyme-substrate complex. The kinetics of this interaction, including binding affinities and dissociation constants, provide quantitative measures of how strongly and rapidly an enzyme binds its substrate. For this compound, these parameters can reveal the extent to which enzymes recognize and bind this less common stereoisomer compared to the prevalent beta-NADPH.

Studies have investigated the binding of this compound to various enzymes, often in comparison to beta-NADPH. For instance, Old Yellow Enzyme (OYE), a flavoprotein oxidoreductase, has been shown to bind this compound and beta-NADPH with dissociation constants below 1 µM ebi.ac.uknih.gov. This suggests a relatively high affinity of OYE for both anomers.

Another enzyme, renalase, a flavoprotein with α-NAD(P)H oxidase/anomerase activity, demonstrates selectivity for the alpha anomer. This compound binds to renalase with a dissociation constant of approximately 20 ± 3 µM acs.orgnih.gov. This indicates a specific recognition site on renalase for the alpha configuration.

In contrast, some enzymes that typically use beta-NADPH show altered binding kinetics with this compound. For a plasmid-specified dihydrofolate reductase from Escherichia coli, the Km value for this compound was found to be 16 µM, which is fourfold greater than the Km for beta-NADPH (4 µM) pnas.org. While Km is not a direct measure of binding affinity (Kd), it provides insight into the substrate concentration at which the reaction rate is half of the maximum, reflecting a combination of binding and catalytic steps. A higher Km for this compound suggests a lower apparent affinity or less efficient turnover compared to beta-NADPH for this enzyme.

Data on Dissociation Constants (Kd) and Km values for this compound with select enzymes:

| Enzyme | Parameter | Value (µM) | Notes | Source |

| Old Yellow Enzyme (OYE) | Kd | < 1 | Binds both alpha- and beta-NADPH | ebi.ac.uknih.gov |

| Renalase | Kd | ~20 ± 3 | Selective for this compound | acs.orgnih.gov |

| Plasmid R67 Dihydrofolate Reductase (E. coli) | Km | 16 | Compared to 4 µM for beta-NADPH | pnas.org |

The structural basis for the differential recognition of this compound by enzymes lies in the specific architecture and residue composition of the nucleotide-binding pockets. While structural data explicitly detailing this compound binding pockets are limited, insights can be drawn from studies on beta-NADPH binding to related enzymes and the known structural difference between the anomers.

Many NAD(P)H-binding domains in enzymes, including oxidoreductases, share a common structural motif known as the Rossmann fold asm.orgwikipedia.orgnih.govmdpi.com. This fold is crucial for binding the ADP portion of the cofactor. The specificity for NADPH over NADH is often determined by residues that interact with the 2'-phosphate group of the adenine (B156593) ribose, which is present in NADPH but not NADH pdx.edu.

The key difference between this compound and beta-NADPH lies in the anomeric configuration of the ribosyldihydronicotinamide moiety ebi.ac.uk. This difference in stereochemistry at the anomeric carbon (C1') of the nicotinamide (B372718) ribose profoundly impacts how the molecule fits into the enzyme's binding pocket and the precise orientation of the dihydronicotinamide ring, which is involved in hydride transfer.

Enzymes that show a preference for or activity with this compound likely possess binding pockets that can accommodate the altered orientation or exhibit flexibility to bind both anomers. For instance, the ability of Old Yellow Enzyme to reduce both alpha- and beta-NADPH suggests a binding site that is not strictly stereospecific at the nicotinamide ribose ebi.ac.uknih.gov.

Conversely, enzymes that exhibit a strong preference for beta-NADPH, such as neuronal nitric oxide synthase (nNOS) diaphorase activity, may have more rigid or specifically shaped binding pockets where the alpha configuration is poorly accommodated or even inhibitory nih.gov. Structural studies of beta-NADPH binding to enzymes like dihydrofolate reductase and NADPH-cytochrome P450 reductase have revealed specific interactions, including hydrogen bonds and van der Waals forces, that orient the beta-nicotinamide ribose and the dihydronicotinamide ring for catalysis researchgate.netnih.govacs.org. The altered stereochemistry in this compound would disrupt these precise interactions, leading to reduced binding affinity or altered catalytic efficiency.

This compound as a Substrate for Oxidoreductases

Oxidoreductases are enzymes that catalyze the transfer of electrons from one molecule (the reductant) to another (the oxidant). NAD(P)H typically serves as a reductant, donating a hydride ion. While beta-NADPH is the primary physiological substrate for a vast array of oxidoreductases, this compound has been shown to act as a substrate for some of these enzymes, albeit often with different kinetic properties.

Nitric Oxide Synthase (NOS) is a family of enzymes that produce nitric oxide (NO). NOS enzymes possess a reductase domain that exhibits NADPH-diaphorase activity, catalyzing the reduction of artificial electron acceptors using NADPH ebi.ac.uknih.govnih.govahajournals.org. This diaphorase activity is often used as a histochemical marker for NOS.

Research has explored the reactivity of this compound with the diaphorase activity of NOS. Studies indicate that this compound can be oxidized by the NADPH-diaphorase activity of NOS, suggesting it can serve as an electron donor for this enzyme activity ebi.ac.uknih.gov. This is particularly interesting because NADPH-diaphorase activity is not exclusive to NOS and can be found in cells lacking constitutive NOS ebi.ac.uknih.govahajournals.org.

A comparative analysis of the oxidation of this compound and beta-NADPH by NOS diaphorase activity reveals differences in their efficiency as substrates. When beta-NADPH is used as a substrate for NADPH-diaphorase staining, it results in staining in various neuronal and non-neural cells ebi.ac.uknih.gov. However, substituting this compound for beta-NADPH typically leads to reduced staining intensity in nerve cells and muscle fibers ebi.ac.uknih.gov. This suggests that this compound is a less efficient substrate for NOS diaphorase activity compared to the natural beta-NADPH.

Furthermore, studies specifically examining neuronal NOS (nNOS) diaphorase activity have indicated that it did not utilize beta-NADH or this compound effectively nih.gov. In fact, this compound was found to inhibit the NADPH-diaphorase activity of nNOS in some contexts nih.gov. This contrasts with findings suggesting this compound is primarily oxidized by NOS reductase activity nih.gov. The discrepancy might be due to the specific NOS isoform studied, tissue type, or experimental conditions. However, the general observation is that this compound is not as effective a substrate as beta-NADPH for NOS diaphorase activity in many cases.

The electron transfer mechanism from NAD(P)H to oxidoreductases, including the reductase domain of NOS, typically involves the transfer of a hydride ion from the C4 position of the dihydronicotinamide ring to a flavin cofactor (FAD or FMN) within the enzyme nih.govelifesciences.orgpnas.orgelifesciences.org. This is a two-electron transfer event. Subsequently, electrons are transferred from the flavin to other cofactors or substrates.

In NOS, the reductase domain contains both FAD and FMN. Electrons are transferred from NADPH to FAD, then to FMN, and finally to the heme domain for NO synthesis or to an artificial electron acceptor in the diaphorase reaction pnas.org.

For beta-NADPH, the pro-R hydride at the C4 position is typically transferred nih.gov. The specific orientation of the dihydronicotinamide ring within the binding pocket is crucial for positioning this hydride for transfer to the flavin cofactor.

Given the altered stereochemistry of the nicotinamide ribose in this compound, the orientation of the dihydronicotinamide ring within the NOS binding pocket is likely different compared to beta-NADPH binding. This altered orientation could affect the efficiency of hydride transfer to the FAD cofactor. The reduced staining intensity observed with this compound in diaphorase assays suggests that the electron transfer from this compound to the NOS reductase domain is less efficient than from beta-NADPH ebi.ac.uknih.gov.

While detailed mechanistic studies focusing specifically on the electron transfer from this compound to NOS are limited, the differences in reactivity and efficiency compared to beta-NADPH imply that the stereochemistry at the anomeric carbon of the nicotinamide ribose significantly impacts the precise alignment and interaction required for optimal hydride transfer within the enzyme's active site. The potential inhibitory effect of this compound on nNOS diaphorase activity further supports the idea that its binding perturbs the normal catalytic cycle, possibly by unproductive binding or by interfering with the proper positioning of the flavin or other catalytic residues nih.gov.

Interactions with Old Yellow Enzyme (OYE)

Old Yellow Enzyme (OYE), a flavoprotein, has demonstrated the capacity to interact with pyridine (B92270) nucleotides, including both the alpha and beta anomers of NADPH. Studies have indicated that OYE can be reduced by both alpha- and beta-NADPH, with this compound being reported as more effective in this reductive process compared to its beta counterpart. nih.govresearchgate.net The interaction involves the binding of these pyridine nucleotides to oxidized OYE, leading to characteristic spectral shifts. nih.gov

Reductive Mechanism of OYE by this compound

The reduction of OYE by NADPH, including the alpha-anomer, is a key step in its catalytic cycle. This process occurs anaerobically and has been shown to proceed via the formation of two distinct intermediates. nih.gov The mechanism involves the transfer of a hydride from the C4 position of the nicotinamide ring of NAD(P)H to the enzyme-bound flavin mononucleotide (FMN). mdpi.com This hydride transfer reduces the FMN cofactor, a crucial event for OYE's subsequent reactions, such as the reduction of activated carbon-carbon double bonds. mdpi.compnas.org The binding of NADPH to the oxidized enzyme-FMN complex results in the observation of a transient Michaelis complex and the generation of a reduced enzyme-NADP+ complex, characterized by a long-wavelength absorbance band indicative of a charge-transfer interaction between the pyridinium (B92312) ring of the nicotinamide cofactor and the isoalloxazine ring of the FMN. mdpi.com

Kinetic Parameters of OYE with this compound

While kinetic parameters for OYE with various substrates and NADPH have been studied, specific detailed kinetic parameters solely for the interaction of OYE with this compound are less extensively documented compared to those for the beta-anomer or other substrates. However, research indicates that the reduction of OYE is the rate-limiting step in its turnover with pyridine nucleotides. nih.gov The observation that this compound is more effective at reducing OYE suggests that the kinetic parameters, such as the rate constant for reduction, may be more favorable for the alpha-anomer compared to the beta-anomer. nih.gov

Reactivity with Renalase

Renalase, a flavoprotein recently identified as an alpha-NAD(P)H oxidase/anomerase, displays a notable selectivity for the alpha-anomers of nicotinamide adenine dinucleotides. nih.govacs.orgacs.org Its primary proposed function is to convert these metabolically less active alpha-anomers back to their biologically active beta counterparts. acs.orgacs.org The interaction between human renalase and this compound has been characterized through detailed kinetic and equilibrium studies. nih.govacs.orgacs.org

Kinetics of Reductive Half-Reactions with Human Renalase

Human renalase exhibits selectivity for this compound, which binds with a dissociation constant (Kd) of approximately 20 ± 3 μM. nih.govacs.orgacs.org This binding event precedes the reductive half-reaction, where this compound transfers two electrons to the FAD cofactor of renalase. nih.govacs.org This reduction of the FAD cofactor is a monophasic process with a rate constant of 40.2 ± 1.3 s⁻¹. nih.govacs.orgacs.org

The reductive half-reaction can be observed independently of oxidative chemistry by combining the enzyme with this compound under anaerobic conditions. acs.org The presence of this compound initiates the reduction of the flavin, which can be monitored by a decrease in absorbance around 458 nm. acs.org Notably, freshly dissolved beta-NADPH does not induce flavin reduction under these conditions, further highlighting renalase's specificity for the alpha-anomer. acs.org

Studies on the Oxidative Half-Reactions of Human Renalase

Following the reduction of the FAD cofactor by this compound, the reduced renalase enzyme interacts with dioxygen in the oxidative half-reaction. nih.govacs.orgacs.org The reduced enzyme transfers both electrons to dioxygen in a second-order reaction with a rate constant of approximately 2900 M⁻¹ s⁻¹. nih.govacs.orgacs.org This process results in the reoxidation of the flavin cofactor and the formation of hydrogen peroxide (H₂O₂). acs.org

The FAD cofactor in renalase has a reduction potential of -155 mV, which remains unchanged even in the presence of saturating concentrations of beta-NADP+. nih.govacs.org Neither the oxidized nor the reduced form of renalase is capable of catalyzing anomerization directly, suggesting that the redox chemistry and the anomerization activity are linked through a common intermediate. nih.govacs.org

Here is a summary of some kinetic parameters for human renalase with this compound:

| Parameter | Value |

| Dissociation Constant (Kd) for this compound | ~20 ± 3 μM nih.govacs.orgacs.org |

| Rate Constant for Reductive Half-Reaction (FAD reduction) | 40.2 ± 1.3 s⁻¹ nih.govacs.orgacs.org |

| Rate Constant for Oxidative Half-Reaction (Reaction with O₂) | ~2900 M⁻¹ s⁻¹ nih.govacs.orgacs.org |

Other Identified or Hypothesized Enzymatic Partners of this compound

Beyond Old Yellow Enzyme and Renalase, the specific enzymatic partners of this compound are not as widely characterized in the literature. However, given that this compound can accumulate in cells nih.govacs.org, it is plausible that other enzymes might interact with this anomeric form, potentially as substrates, inhibitors, or regulators.

Conformational Dynamics of Enzymes in Response to this compound Binding

The binding of this compound to enzymes is a critical event that can induce significant conformational changes, influencing enzyme activity, substrate specificity, and regulatory mechanisms. These dynamic alterations in protein structure are essential for facilitating catalysis and mediating interactions with other proteins or molecules.

Studies on various enzymes have illuminated the nature and extent of these conformational dynamics. For instance, the binding of NADPH (the common beta isomer) to aldose reductase, an NADPH-dependent oxidoreductase, triggers a substantial conformational change. This involves the reorientation of a specific region, loop 7, which appears to secure the coenzyme in place within the binding domain. nih.govresearchgate.net The coenzyme-binding domain of aldose reductase is situated at the carboxyl-terminal end of the parallel strands within its beta/alpha-barrel structure. nih.govresearchgate.net

In dihydrodipicolinate reductase (DHDPR) from Paenisporosarcina sp. TG-14, NADPH binding induces local conformational changes within the N-terminal long loop (residues 34–59). kopri.re.kr Specific residues in this loop, His35 and Lys36, interact with the 2'-phosphate group of NADPH, contributing to the enzyme's strong preference for NADPH over NADH. kopri.re.kr Structural comparisons of the apo form and the NADPH/dipicolinate-bound ternary complex of PaDHDPR reveal significant changes in the region encompassing residues 34 through 59 upon NADPH binding. kopri.re.kr In the apo state, this loop exhibits a relatively high B-factor, indicative of flexibility. kopri.re.kr Furthermore, changes in the positions of Gln80, Thr100, and Thr77 side chains are observed following NADPH binding. kopri.re.kr The transition between open and closed conformations in DHDPRs appears to be contingent on the binding of both substrate and nucleotide, with the fully closed conformation observed only in the DPA/NADPH-bound ternary complex. kopri.re.kr

NADPH-cytochrome P450 reductase (CPR), a multidomain protein, also undergoes significant conformational dynamics upon NADPH binding. acs.orgnih.govresearchgate.net NADPH binds to a Rossmann fold located within the FAD-binding domain of CPR. acs.org Binding of NADPH to the FAD-binding domain can modulate the interaction of CPR with other proteins, such as cytochrome c, by affecting the dynamics of a distal FMN-binding domain. acs.org This suggests that the energy derived from coenzyme binding can exert global effects across the entire CPR protein. acs.org Conformational changes in a hinge region between the FAD and FMN domains are thought to be crucial for the FMN domain to disengage from the FAD domain and interact with target proteins like cytochrome P450 enzymes. nih.gov While intramolecular electron transfer within CPR involves a "closed" conformation, the interaction with partner proteins likely requires more "open" states. nih.govresearchgate.net

The binding of NADPH has also been shown to influence the conformational states of other enzymes, impacting their catalytic cycles. In E. coli YqhD oxidoreductase, the NADPH-bound monomer exhibits more rigid cofactor binding, coinciding with a conformational change in the cofactor binding pocket. mdpi.com Molecular dynamics simulations indicate that the NADPH-bound form populates conformations with lower RMSD and Rg values compared to the NADP-bound form, suggesting a slight change in protein conformation upon binding the reduced cofactor. mdpi.com The NADPH-bound monomer tends to remain in a closed conformation for a longer duration and undergoes fewer transitions between open and closed states compared to the NADP-bound monomer. mdpi.com This suggests that the cofactor oxidation state influences the sampling of open and closed conformations, with NADPH binding promoting a more closed state that may enhance cofactor binding affinity and enzymatic activity. mdpi.com

Research on human guanosine (B1672433) monophosphate reductase 2 (hGMPR2) complexed with IMP and NADPH has revealed the existence of two distinct NADPH conformations, termed "IN" and "OUT," within the inactive enzyme-ligand complex structure. researchgate.net The "IN" conformation positions the nicotinamide ring appropriately for hydride transfer, while the "OUT" conformation is oriented away from the substrate. researchgate.net This observation highlights how the enzyme's conformational landscape can accommodate different cofactor orientations, potentially relevant to different stages of the catalytic cycle or regulatory states.

These examples underscore the diverse ways in which this compound (and its common beta isomer, which is often the focus of structural studies) binding can induce conformational changes in enzymes. These changes are not merely passive events but are integral to enzyme function, mediating substrate recognition, facilitating catalytic steps, and regulating interactions with other cellular components.

Table 1: Conformational Changes Observed in Enzymes Upon NADPH Binding

| Enzyme | Organism / Source | Key Conformational Change(s) | Affected Region(s) | Research Method(s) | Citation |

| Aldose Reductase | Human | Reorientation of loop 7 to lock coenzyme. Large conformational change upon binding. | Loop 7, Coenzyme-binding domain | Crystal Structure | nih.govresearchgate.net |

| Dihydrodipicolinate Reductase (PaDHDPR) | Paenisporosarcina sp. TG-14 | Local conformational changes in N-terminal long loop; transition to closed conformation. | N-terminal long loop (residues 34–59), Gln80, Thr100, Thr77 positions | Crystal Structure, Isothermal Titration Calorimetry | kopri.re.kr |

| NADPH-Cytochrome P450 Reductase (CPR) | Human, Sorghum bicolor | Global effects on protein dynamics; modulation of inter-domain interactions; open/closed states. | FAD-binding domain, FMN-binding domain, Hinge region | Isothermal Titration Calorimetry, Fast Kinetics, Microcalorimetry, FRET, SAXS, DEER | acs.orgnih.govresearchgate.net |

| YqhD Oxidoreductase | E. coli | Increased rigidity of cofactor binding; changes in cofactor binding pocket shape; altered sampling of open/closed cleft conformations. | Cofactor binding pocket, Entire monomer | Molecular Dynamics Simulations | mdpi.com |

| Guanosine Monophosphate Reductase 2 (hGMPR2) | Human | Adoption of "IN" and "OUT" cofactor conformations within the complex. | Cofactor binding site | X-ray Crystal Structure, NMR relaxometry | researchgate.net |

Biosynthetic and Catabolic Pathways Involving Alpha Nadph

Enzymatic Formation of alpha-NADPH in Experimental Systems

The enzymatic formation of this compound as a primary biosynthetic product is not a widely documented biological process in the same manner as beta-NADPH synthesis. Research often encounters this compound in the context of anomerization from the more prevalent beta-form or utilizes it as a substrate in enzymatic studies.

Specific in vitro synthesis methodologies for isolating or generating this compound for research purposes exist, although detailed protocols were not extensively covered in the search results. The availability of this compound as a substrate for enzymatic studies, such as those involving Renalase, implies established chemical or enzymatic methods for its preparation or isolation in experimental systems. nih.govacs.orgnih.govnih.gov

Current research suggests that this compound primarily arises from the anomerization of beta-NADPH rather than through distinct dedicated biological synthesis pathways. The biological relevance of this compound appears to be linked to its potential accumulation due to spontaneous anomerization and the subsequent need for enzymatic mechanisms to process this less biologically active form. acs.orgnih.govacs.org Unlike beta-NADPH, which is generated through well-defined pathways like the pentose (B10789219) phosphate (B84403) pathway, malic enzyme, isocitrate dehydrogenase, and nicotinamide (B372718) nucleotide transhydrogenase, a dedicated biological pathway for de novo this compound synthesis was not prominently found in the search results. sigmaaldrich.comwikipedia.orgfrontiersin.orgnih.govnih.govnih.gov

Anomerization Processes Affecting Nicotinamide Dinucleotide Phosphates

Anomerization, the interconversion of alpha and beta anomers, plays a significant role in the context of nicotinamide dinucleotide phosphates, impacting the cellular pool of these cofactors.

Nicotinamide adenine (B156593) dinucleotide phosphates, in both their oxidized (NADP+) and reduced (NADPH) forms, can undergo anomerization between the alpha and beta configurations at the nicotinamide-riboside linkage. The beta-anomers are generally the biologically active forms. Spontaneous anomerization of NAD(P)H can occur, leading to the formation of alpha-anomers. acs.orgnih.govacs.org Once oxidized, alpha-anomers are configurationally stable and are typically unable to participate in the standard enzymatic reactions that utilize the beta-anomer, potentially leading to a loss of cellular redox currency. acs.orgnih.govacs.org

Enzymes can play a role in the processes involving these anomers. Renalase, a flavoprotein, has been identified as an alpha-NAD(P)H oxidase/anomerase. nih.govacs.orgnih.govacs.orgresearchgate.net Renalase exhibits selectivity for the alpha-anomer of NAD(P)H, catalyzing its oxidation. acs.orgnih.gov The catalytic cycle of renalase involves the rapid reduction of its flavin cofactor by alpha-NAD(P)H. The reduced enzyme then reacts with dioxygen, producing hydrogen peroxide and releasing the nicotinamide dinucleotide product in the beta-form. nih.govacs.org This activity suggests a role for renalase in processing the alpha-anomers and potentially returning nicotinamide dinucleotides to the biologically active beta-anomer pool. acs.orgnih.govacs.org Notably, neither the oxidized nor the reduced form of renalase directly catalyzes anomerization, indicating a linkage between the redox chemistry and anomerization through a common intermediate. acs.orgnih.govacs.orgresearchgate.net

Research findings on the kinetics of human renalase with this compound provide detailed insights into this enzymatic interaction. Renalase is selective for the alpha-anomer, with a reported dissociation constant of approximately 20 ± 3 μM. acs.orgnih.gov The association of this compound precedes a two-electron reduction of the FAD cofactor. acs.orgnih.gov

Here is a summary of kinetic data for human renalase with this compound:

| Parameter | Value |

| Dissociation Constant (Kd) | ~20 ± 3 μM |

| FAD Reduction Rate Constant | 40.2 ± 1.3 s⁻¹ |

| Reoxidation Rate Constant (with O₂) | ~2900 M⁻¹ s⁻¹ |

This data highlights the specific interaction and catalytic efficiency of renalase towards this compound in vitro. acs.orgnih.gov

Degradation Pathways of this compound in Research Settings

In research settings, the degradation of this compound can occur through various mechanisms, including enzymatic action and potentially non-enzymatic processes like thermal degradation. As discussed, enzymatic oxidation by enzymes such as renalase represents a specific pathway for this compound degradation, converting it to beta-NADP+ and hydrogen peroxide. nih.govacs.orgnih.govacs.org The NADPH-diaphorase activity of nitric oxide synthase (NOS) has also been suggested as a primary mechanism for this compound oxidation in certain cell types, based on studies using this compound as a substrate. nih.gov Beyond enzymatic processes, the thermal degradation of NAD(P)H has been studied in research settings, indicating that temperature can influence the stability and breakdown of these nucleotide cofactors. researchgate.net

Enzymatic Hydrolysis of this compound

Enzymatic hydrolysis of NADPH involves the cleavage of its phosphodiester or glycosidic bonds, leading to various degradation products. While specific enzymatic hydrolysis pathways solely for this compound are not extensively detailed in the provided search results, general mechanisms of NADPH hydrolysis by certain enzymes have been identified.

Some enzymes belonging to the Nudix hydrolase family have shown activity towards NADPH. For instance, NUDT12 and NUDT13 in mammalian cells are capable of hydrolyzing NADPH to 2',5'-ADP and NMNH in vitro researchgate.net. SARM1, an enzyme with NAD+ cleavage activity, represents another family of NAD+-consuming enzymes researchgate.net. While these studies primarily discuss the hydrolysis of the prevalent beta-NADPH, they illustrate the types of enzymatic processes that can lead to the breakdown of the NADPH molecule. The specificity of these enzymes towards the alpha anomer is not explicitly defined in the search results.

Stability and Degradation Product Analysis of this compound in Vitro

The stability of NADPH, predominantly the beta anomer, has been studied under various in vitro conditions. NADPH is known to exhibit decay in aqueous solutions over time, even at alkaline pH google.com. Acidic conditions cause significant degradation of NADPH researchgate.net.

Degradation of NADPH can occur at several positions, including the phosphate–phosphate linkage, the nicotinamide–ribose linkage, and the C5 and C6 carbons of the dihydropyridine (B1217469) ring nrel.gov. Various degradation mechanisms have been reported, involving sequential reactions nrel.gov. Likely degradation products of NADPH include D-ribose 5-phosphate, nicotinamide, adenylic acid (AMP), and nicotinamide mononucleotide (NMN) nrel.gov.

In addition to hydrolysis and oxidation, NADPH is also prone to isomerization and hydroxylation in humid environments nih.gov. This can lead to the formation of 1,2- and 1,6-isomers of NADPH, as well as 6-OH-NADPH (NADPHX) nih.gov. The enzymatically C6-hydrated NADPH, which is typically a mixture of R and S forms of the beta anomer, can spontaneously rearrange through anomeric epimerization (beta to alpha) and cyclization researchgate.net. This indicates a potential pathway for the formation or interconversion involving this compound under certain conditions, although detailed analysis of degradation products specifically originating from isolated this compound is not provided.

Studies on the stability of NADPH in different buffer systems have shown varying degradation rates. For example, in one study, the degradation rate of NADH (which shares structural similarities with NADPH) was lower in Tris buffer compared to HEPES and sodium phosphate buffers nrel.gov. While this study focused on NADH and NAD+, it highlights the influence of buffer composition on the stability of these nicotinamide cofactors nrel.gov.

Interactive data tables presenting specific degradation rates or detailed product analyses exclusively for this compound were not found within the provided search results. Research findings on NADPH stability and degradation products primarily pertain to the more abundant beta anomer.

Table 1: Potential Degradation Products of NADPH (primarily beta-NADPH)

| Degradation Product | Notes |

| D-ribose 5-phosphate | Likely product from hydrolysis nrel.gov. |

| Nicotinamide | Likely product from hydrolysis nrel.gov. |

| Adenylic acid (AMP) | Likely product from hydrolysis nrel.gov. |

| Nicotinamide mononucleotide (NMN) | Likely product from hydrolysis nrel.gov. |

| 1,2-NADPH isomers | Formed via isomerization nih.gov. |

| 1,6-NADPH isomers | Formed via isomerization nih.gov. |

| 6-OH-NADPH (NADPHX) | Formed via hydroxylation nih.gov. |

Table 2: Stability of NADH in Different Buffers (Illustrative, as specific this compound data was not found)

| Buffer System | pH | Temperature (°C) | Degradation Rate (µM/d) | Remaining after 43 days (%) | Source |

| Tris | 8.5 | 19 | 4 | >90 | nrel.gov |

| HEPES | 8.5 | 19 | 18 | 60 | nrel.gov |

| Sodium Phosphate | 8.5 | 19 | 23 | <50 | nrel.gov |

| Tris | 8.5 | 25 | 11 | 75 | nrel.gov |

Advanced Analytical and Spectroscopic Methodologies for Alpha Nadph Research

Purification and Characterization Techniques for alpha-NADPH

The initial challenge in studying this compound lies in its separation from the more abundant beta anomer and subsequent accurate quantification. Various chromatographic and spectrophotometric methods have been adapted and optimized for this purpose.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of non-volatile and thermally unstable compounds, making it ideal for the analysis of nucleotides like NADP+. The separation of the α and β anomers of NADP+ is a significant analytical challenge due to their structural similarity. However, specialized HPLC techniques have been developed to achieve this separation.

Anion-exchange HPLC has proven effective in determining α-NADH in the presence of high concentrations of β-NADH, a principle that is applicable to the separation of α-NADPH and β-NADPH. nih.gov This method leverages the differential interaction of the anomers with the stationary phase based on their charge distribution. Furthermore, the combination of preparative anion-exchange chromatography and reversed-phase HPLC can be employed to prepare α-NADH with high purity (95-98%) from commercial preparations of β-NADH, which often contain the alpha anomer as an impurity. nih.gov

For the general analysis of NADP+ and its reduced form, NADPH, reversed-phase HPLC is commonly used. creative-proteomics.comnih.gov A typical method involves a C18 column and a mobile phase gradient, for instance, a mixture of a phosphate (B84403) buffer and methanol (B129727). creative-proteomics.comnih.gov Detection is often carried out using a UV detector at a wavelength of 260 nm, where both NADP+ and NADPH exhibit strong absorbance. creative-proteomics.com The separation of α and β anomers can be influenced by factors such as column temperature and the pH of the mobile phase. In the context of saccharide analysis, which also deals with anomers, it has been shown that high temperatures (70-80°C) or strong alkaline conditions can prevent anomer separation, a principle that could be explored for NADP+ anomers. shodex.com

Table 1: HPLC Parameters for NADP+/NADPH Analysis

| Parameter | Typical Conditions |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of phosphate buffer and methanol creative-proteomics.comnih.gov |

| Flow Rate | 1.0 mL/min creative-proteomics.com |

| Detection | UV at 260 nm creative-proteomics.com |

| Retention Time (NADP+) | ~8.2 minutes creative-proteomics.com |

| Retention Time (NADPH) | ~9.5 minutes creative-proteomics.com |

Mass Spectrometry Applications in this compound Structural Elucidation (Focus on Research, Not Identification)

Mass spectrometry (MS) is a powerful technique for the structural elucidation of molecules by measuring their mass-to-charge ratio. nih.govresearchgate.net In the context of this compound research, high-resolution mass spectrometry can provide an accurate molecular weight, which helps in confirming the elemental composition. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS. creative-proteomics.comresearchgate.netnih.gov This hyphenated technique is particularly useful for analyzing complex mixtures and for the structural elucidation of compounds and their degradation products. researchgate.netnih.gov For instance, nanoelectrospray ionization-Fourier transform ion cyclotron resonance mass spectrometry (nano-ESI-FTICR-MS) has been used to investigate the thermal degradation products of NADH and NADPH. nih.gov Tandem mass spectrometry (MS/MS) further aids in structural elucidation by fragmenting the parent ion and analyzing the resulting daughter ions, providing insights into the molecule's structure. nih.gov The fragmentation pattern of NADP+ has been studied, with characteristic product ions corresponding to the loss of nicotinamide (B372718) and water, and the ADP phosphate moiety. mdpi.com This approach can be applied to this compound to confirm its structure and differentiate it from potential isomers.

Table 3: Mass Spectrometry Parameters for NADP+/NADPH Analysis

| Parameter | Description |

| Ionization Technique | Electrospray Ionization (ESI) creative-proteomics.com |

| Mass Analyzer | Triple Quadrupole, Q Exactive creative-proteomics.comthermofisher.com |

| NADP+ Molecular Weight | 743.41 Da creative-proteomics.com |

| NADPH Molecular Weight | 745.42 Da creative-proteomics.com |

| Quantification Mode | Multiple Reaction Monitoring (MRM) creative-proteomics.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation (Focus on Research, Not Identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and stereochemistry of molecules in solution. wordpress.comwikipedia.orgmsu.edu For this compound, NMR is essential for confirming the specific stereochemical configuration at the anomeric carbon of the ribose linked to the nicotinamide moiety.

Isotopic Labeling Strategies for Tracing this compound Metabolic Fates in Research

Isotopic labeling is a powerful research tool used to trace the metabolic fate of molecules within a biological system. nih.govmdpi.comnih.gov This technique involves introducing molecules containing stable isotopes (e.g., 2H, 13C, 15N) into cells or organisms and then tracking the incorporation of these isotopes into various metabolites over time. mdpi.comyoutube.com

In the context of this compound research, cells can be cultured in media containing an isotopically labeled precursor, such as a deuterium-labeled glucose (e.g., [1-2H]glucose or [3-2H]glucose). nih.govmdpi.com The metabolic pathways that utilize NADPH, such as the pentose (B10789219) phosphate pathway, will incorporate the deuterium (B1214612) from the labeled glucose into the NADPH molecule. nih.gov The labeled this compound and its downstream metabolites can then be detected and quantified using mass spectrometry. nih.govpnas.org This allows researchers to map the metabolic pathways in which this compound participates and to quantify the flux through these pathways. nih.gov This approach provides a dynamic view of the role of this compound in cellular metabolism, distinguishing its functions from those of the more common beta-NADPH.

Table 4: Common Isotopes Used in Metabolic Tracing

| Isotope | Application in this compound Research |

| ²H (Deuterium) | Tracing the source of reducing equivalents for NADPH synthesis from substrates like glucose. nih.govmdpi.com |

| ¹³C | Following the carbon skeleton of precursors through metabolic pathways involving this compound. mdpi.com |

Comparative Biochemical Analysis of Alpha Nadph and Beta Nadph

Stereochemical Basis for Differential Enzymatic Recognition

The differential recognition of alpha-NADPH and beta-NADPH by enzymes is fundamentally rooted in their distinct three-dimensional structures resulting from the anomeric difference. Most enzymes involved in redox metabolism have evolved to specifically bind and utilize the beta anomer of NADPH. This specificity arises from the precise fit required between the coenzyme and the enzyme's active site, where specific interactions, including hydrogen bonds, ionic interactions, and van der Waals forces, are highly dependent on the stereochemistry of the bound ligand.

Conformations of the Ribosyl-Nicotinamide Moiety

The conformation of the ribosyl-nicotinamide moiety is influenced by the anomeric configuration. The orientation of the nicotinamide (B372718) base relative to the ribose ring and the flexibility of the glycosidic bond can differ between the alpha and beta anomers. These conformational differences can impact how the nicotinamide ring, the redox-active part of the coenzyme, is presented to the enzyme's active site for hydride transfer. While detailed comparative studies on the specific conformations of isolated this compound and beta-NADPH and their bound states with various enzymes are limited in the provided sources, the established principle of enzyme-substrate complementarity suggests that these conformational nuances play a role in determining enzyme specificity.

Comparative Reaction Kinetics with Shared and Specific Enzyme Systems

Enzyme kinetics studies provide insights into the interaction and catalytic efficiency of enzymes with different substrates or coenzymes. For the vast majority of NADP(H)-dependent enzymes, beta-NADPH is the preferred or sole coenzyme. However, there are exceptions. Research on Old Yellow Enzyme (OYE), a flavoprotein reductase, has shown that it can react with both this compound and beta-NADPH. Interestingly, in the case of OYE, this compound was found to be more effective than beta-NADPH in reducing the enzyme. nih.gov This finding suggests that while most enzymes are optimized for the beta anomer, some enzymes may exhibit activity with or even prefer the alpha isomer, highlighting the potential for specific biological roles or interactions for this compound.

The kinetic parameters (e.g., K_m and k_cat) for the interaction of this compound with most NADP(H)-dependent enzymes are not extensively documented in the provided search results, in contrast to the wealth of data available for beta-NADPH. This underscores the prevailing view that beta-NADPH is the primary functional form in biological systems.

Contrasting Biological Roles and Metabolic Fluxes (If Applicable)

Beta-NADPH plays essential roles in a wide array of biological processes. It is a critical source of reducing power for reductive biosynthesis pathways, including fatty acid synthesis, cholesterol synthesis, and nucleotide synthesis. wikipedia.orgnih.govyoutube.commdpi.com Beta-NADPH is also vital for antioxidant defense systems, such as the glutathione (B108866) and thioredoxin systems, protecting cells from reactive oxygen species. wikipedia.orgnih.govyoutube.commdpi.comselfhacked.comresearchgate.netunits.it Major sources of beta-NADPH production include the pentose (B10789219) phosphate (B84403) pathway, malic enzymes, and isocitrate dehydrogenases. wikipedia.orgnih.govyoutube.commdpi.comresearchgate.netfrontiersin.orgmdpi.comresearchgate.net

Based on the provided search results, there is a significant lack of information detailing specific biological roles or metabolic pathways where this compound functions distinctly from or in parallel with beta-NADPH. The available literature primarily discusses the roles of "NADPH," implicitly referring to the beta isomer which is overwhelmingly abundant in biological systems. While the existence of this compound is acknowledged, its specific contributions to metabolic fluxes or unique biological functions are not elucidated in these sources. This suggests that, if this compound has specific biological roles, they are likely limited or not yet well-characterized compared to the widespread functions of beta-NADPH.

Conceptual and Theoretical Frameworks in Alpha Nadph Research

Stereospecificity in Enzyme Catalysis as Exemplified by alpha-NADPH Interactions

Enzymes exhibit remarkable stereospecificity, often interacting with only one specific stereoisomer of a substrate or cofactor. In the context of NADPH, this typically means a strong preference for the beta-anomer. However, research into this compound has revealed exceptions to this general rule, providing valuable insights into the structural determinants of cofactor recognition.

Some enzymes have been shown to interact with or even utilize this compound, albeit sometimes with different kinetic parameters compared to beta-NADPH. For instance, Old Yellow Enzyme (OYE) is capable of being reduced by both alpha- and beta-NADPH. Interestingly, studies have indicated that this compound can be more effective in reducing OYE than beta-NADPH, and the turnover number with this compound was found to be significantly higher nih.govebi.ac.uk. This contrasts with the behavior of most other NADPH-dependent enzymes, which show a strong preference for the beta-anomer nih.gov.

Another notable example is the R plasmid R67-specified dihydrofolate reductase. This enzyme, found in trimethoprim-resistant Escherichia coli, can utilize both this compound and alpha-NADH, in addition to their "normal" beta-epimers. nih.gov. While the Km value for this compound (16 µM) was fourfold greater than that for beta-NADPH (4 µM), the maximal velocity of the this compound-catalyzed reaction was still 70% of that observed with beta-NADPH nih.gov. This suggests that the pyridine (B92270) nucleotide binding site in the R67 enzyme differs from that of typical bacterial and mammalian dihydrofolate reductases, which exclusively use the beta-anomers nih.gov.

Studies on NADPH diaphorase activity, which can be indicative of nitric oxide synthase (NOS) activity, have also explored the use of this compound as a substrate. While beta-NADPH typically results in widespread staining in various cell types, substitution with this compound has been shown to result in reduced staining intensity in some cell types and strict colocalization with NOS-immunoreactivity in others, suggesting that this compound is primarily metabolized by the reductase activity of NOS in certain contexts ebi.ac.uknih.gov. Neuronal Type I NADPH diaphorase activity, primarily attributed to neuronal NOS (nNOS), was found to use either alpha- or beta-NADPH with almost equal facility, whereas Neuronal Type II activity showed a strong preference for beta-NADPH nih.gov.

These findings demonstrate that while most enzymes are highly specific for beta-NADPH, certain enzymes possess active sites that can accommodate or even preferentially interact with the alpha-anomer. Such variations in stereospecificity highlight the diversity in cofactor binding pockets and provide models for studying the molecular basis of enzyme-cofactor recognition.

Implications of Anomeric Isomerism for Cofactor Compartmentation and Regulation

The existence of distinct anomeric forms of NADPH, coupled with the varying stereospecificity of enzymes, has potential implications for the compartmentalization and regulation of cofactor pools within the cell. While the primary mechanisms for regulating NADPH levels involve synthesis and consumption by specific metabolic pathways, the differential utilization of anomers by enzymes localized in different cellular compartments could theoretically contribute to the spatial organization and control of redox state.

Cellular metabolism is highly compartmentalized, with specific pathways and cofactor pools maintained within distinct organelles such as the cytoplasm, mitochondria, and peroxisomes acs.orgnih.gov. The exchange of redox equivalents between these compartments often relies on shuttle systems rather than direct transfer of cofactors like NAD(H) and NADP(H) mdpi.com.

Given that some enzymes can interact with this compound, and if this compound were present endogenously, its differential reactivity with compartment-specific enzymes could influence the local NADPH/NADP+ ratio and downstream metabolic processes. For example, if an enzyme utilizing this compound were predominantly localized to a specific organelle, the availability or metabolism of this compound in that compartment could be regulated distinctly from the bulk beta-NADPH pool.

While the endogenous levels and metabolic pathways specifically for this compound are less extensively characterized compared to beta-NADPH, the observed differences in enzymatic utilization suggest a potential, albeit perhaps minor, layer of complexity in cofactor dynamics and compartmentalization. Further research is needed to fully elucidate the endogenous presence and metabolic fate of this compound in various cellular contexts and its potential regulatory roles.

Modeling and Computational Studies of this compound-Enzyme Complexes

Computational approaches, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between enzymes and their ligands, including cofactors like NADPH. These methods can provide detailed insights into the binding modes, affinities, and conformational changes that occur upon complex formation.

While many computational studies focus on the interactions of enzymes with the biologically prevalent beta-NADPH, the principles and techniques employed can be extended to study this compound complexes. Such studies can help to explain the observed differences in stereospecificity by revealing the specific atomic interactions and structural features of the enzyme active site that dictate binding preference for one anomer over the other.

For enzymes known to interact with this compound, computational modeling can be used to:

Predict the likely binding orientation and conformation of this compound within the active site.

Analyze the key amino acid residues involved in recognizing and binding the alpha-anomeric form.

Compare the binding energies and stability of enzyme complexes with this compound versus beta-NADPH to rationalize observed differences in catalytic efficiency or binding affinity.

Investigate the dynamic behavior of the enzyme-alpha-NADPH complex and how the anomeric configuration might influence protein conformational changes relevant to catalysis.

Although specific detailed computational studies focused exclusively on this compound complexes are less common in the publicly available literature compared to beta-NADPH, the broader field of computational enzymology provides the necessary methodologies. Studies on enzyme-cofactor interactions in general, including those involving NADPH-dependent enzymes, utilize techniques like molecular dynamics simulations to understand ligand binding and conformational transitions plos.orgchemrxiv.orgacs.org. For instance, computational studies have been used to investigate the binding of NADPH to enzymes like 17β-hydroxysteroid dehydrogenase type 1, providing insights into the kinetic mechanism and the role of protein dynamics in cofactor binding plos.org. Similarly, computational biology, including molecular modeling and dynamics simulations, has been applied to study the structural profiles and assembly of complexes involving NADPH oxidase nih.govresearchgate.net.

Emerging Research Avenues and Methodological Advancements for Alpha Nadph Studies

Development of Novel Biosensors for Spatiotemporal Tracking of alpha-NADPH

The development of biosensors is a significant area in tracking the dynamics of nicotinamide (B372718) adenine (B156593) dinucleotides within living cells. Genetically encoded fluorescent sensors have been successfully developed to monitor the spatiotemporal dynamics of cofactors like NAD(H) and NADP(H), including sensors for free NAD+/NADH ratio, NADH, NAD+, NADP+, and NADPH nih.govelifesciences.orgacs.orgresearchgate.netresearchgate.net. These sensors allow for noninvasive metabolic monitoring with high spatiotemporal resolution researchgate.net. Examples include the ratiometric sensors SoNar for NAD+/NADH and iNAP for NADPH, which exhibit good performance with high brightness and wide dynamic range elifesciences.orgacs.org. Chemigenetic biosensors utilizing fluorogenic rhodamines have also been developed for monitoring cellular NADPH dynamics, offering rapid and reversible responses acs.org.

However, the available search results primarily describe biosensors developed for the prevalent beta anomers of NAD(P)H and NAD(P)+. There is no specific information in the provided context regarding the development of biosensors designed to specifically detect or distinguish this compound from its beta counterpart. This indicates that the creation of novel biosensors with specificity for the alpha anomer represents a current challenge and an important area for future methodological advancement in this compound research. Such tools would be essential for investigating the localization, concentration, and dynamic changes of this compound within cells and tissues.

Engineering of Enzymes with Altered Anomeric Specificity for this compound

Enzyme engineering is a powerful approach to alter cofactor specificity, often explored to switch preferences between NAD(H) and NADP(H) or modify stereoselectivity for various industrial and biocatalytic applications nih.govnih.govresearchgate.net. Studies have utilized enzyme engineering tools and directed evolution to change the cofactor preference of specific oxidoreductases nih.gov. For instance, adaptive evolution of an Escherichia coli strain auxotrophic for NADPH led to the isolation of variants with altered cofactor specificity, including mutations in NAD+-dependent malic enzyme (MaeA) that switched cofactor specificity nih.gov.

While enzyme engineering has focused on altering cofactor preferences and stereoselectivity, research specifically targeting the anomeric specificity of enzymes towards this compound is less documented in the provided results. A notable finding, however, is the observation that Old Yellow Enzyme (OYE) can react with both this compound and beta-NADPH, and interestingly, this compound has been found to be more effective than beta-NADPH in reducing OYE in certain studies ebi.ac.uk. This suggests that some enzymes inherently possess a degree of reactivity or even preference for the alpha anomer. Engineering enzymes to enhance or introduce specific activity towards this compound, or to differentiate its activity from that of beta-NADPH, remains an area with potential for significant advancements, driven by the need to understand specific this compound interactions and functions.

Q & A

Q. What experimental methods are widely accepted for quantifying alpha-NADPH in cellular systems?

this compound is typically quantified using spectrophotometric assays (e.g., absorbance at 340 nm) or high-performance liquid chromatography (HPLC) to measure its distinct spectral properties. For reproducibility, ensure protocols include controls for auto-oxidation and interference from other nucleotides. Enzymatic cycling assays, which amplify signals via NADPH-dependent dehydrogenases, improve sensitivity in low-concentration samples . Validation against standardized curves and inclusion of internal standards (e.g., spiked NADPH) are critical for accuracy .

Q. What are the established protocols for isolating this compound from biological tissues?

Isolation often involves acid extraction (e.g., perchloric acid) to stabilize NADPH, followed by neutralization and centrifugation to remove proteins. Chromatographic techniques like ion-pair reverse-phase HPLC can separate this compound from beta-NADPH and degradation products. Ensure extraction buffers include antioxidants (e.g., dithiothreitol) to prevent oxidation. Detailed protocols should specify tissue homogenization conditions, pH adjustments, and storage temperatures to maintain stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported this compound concentrations across experimental models?

Discrepancies often arise from differences in cell type, extraction protocols, or detection methods. To address this:

- Perform cross-model validation using identical protocols.

- Control for variables like cellular redox state, growth conditions, and post-harvest processing delays.

- Use orthogonal methods (e.g., LC-MS and enzymatic assays) to confirm results. Statistical rigor, including subgroup analysis and stringent alpha levels (e.g., two-sided α <5%), enhances data reliability .

Q. What strategies optimize in vitro assays studying this compound’s role in multi-enzyme systems?

Key considerations include:

- Kinetic profiling : Measure Vmax and Km under varying substrate concentrations.

- Inhibitor specificity : Use isoform-specific inhibitors (e.g., apocynin for NADPH oxidase) to isolate pathways.

- Redox coupling : Pair assays with glutathione reductase to recycle NADPH and sustain reactions. For example, PKC isoforms phosphorylate p47<sup>phox</sup> at distinct serine residues (Ser303, Ser328), modulating NADPH oxidase activity. Below are kinetic parameters from a seminal study:

| PKC Isoform | Km (μM) | Key Phosphorylation Sites |

|---|---|---|

| α | 10.33 | Ser303, Ser304, Ser315 |

| βII | 3.37 | Ser328, Ser359, Ser370 |

| δ | 2.37 | Ser379 |

| ζ | 2.13 | Selective sites |

Q. How do phosphorylation events regulate this compound-dependent enzymatic activity, and how can this be validated experimentally?

Phosphorylation alters enzyme conformation and cofactor binding. For validation:

- Use site-directed mutagenesis to create phosphorylation-deficient mutants (e.g., Ser328Ala in p47<sup>phox</sup>).

- Compare mutant vs. wild-type enzyme activity via cell-free NADPH oxidase assays.

- Apply kinase inhibitors (e.g., Gö6983 for PKC) to block phosphorylation and measure downstream effects. Studies show PKCζ phosphorylates selective p47<sup>phox</sup> sites, paradoxically enhancing superoxide production despite partial phosphorylation .

Methodological Considerations

Q. What statistical approaches are recommended for analyzing this compound data with high variability?

- Mixed-effects models : Account for batch effects and inter-individual variability.

- Bootstrapping : Assess confidence intervals for skewed distributions.

- Meta-analysis : Pool data from multiple studies to identify trends, ensuring homogeneity in measurement protocols .

Q. How should researchers design studies to investigate this compound’s role in disease models like non-alcoholic steatohepatitis (NASH)?

- Endpoint selection : Use histopathological scores (e.g., fibrosis stage) alongside biochemical NADPH measurements.

- Interim analysis : Predefine stopping rules and alpha-spending functions to avoid false positives.

- Estimand alignment : Define treatment effects while accounting for intercurrent events (e.g., lifestyle changes affecting background NADPH levels) .

Data Interpretation and Reporting

Q. How can conflicting findings about this compound’s antioxidant vs. pro-oxidant roles be reconciled?

Context-dependent roles arise from compartmentalization (e.g., cytosolic vs. mitochondrial pools) and interaction with enzymes like nitric oxide synthase (NOS). For clarity:

- Use subcellular fractionation to localize NADPH pools.

- Apply redox-sensitive probes (e.g., roGFP) to map spatial-temporal dynamics. Studies indicate this compound is primarily oxidized by NOS-associated diaphorase activity, linking it to nitric oxide signaling .

Q. What are the best practices for reporting this compound data to ensure reproducibility?

- Detailed methods : Specify extraction buffers, detection wavelengths, and instrument calibration.

- Data deposition : Share raw datasets (e.g., absorbance readings) in public repositories.

- Negative controls : Report values for auto-oxidation and enzyme-free reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.